molecular formula C18H14N4O5 B2683869 3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one CAS No. 1396889-08-9

3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Cat. No. B2683869
CAS RN: 1396889-08-9
M. Wt: 366.333
InChI Key: NVXULFGUMZLPNO-UHFFFAOYSA-N
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Description

The compound “3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups including a benzo[d][1,3]dioxole, azetidine, oxadiazole, and pyridinone .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The benzo[d][1,3]dioxole group is a fused ring system that is often found in natural products and pharmaceuticals .

Scientific Research Applications

Pharmaceutical Research and Drug Design

  • Antimicrobial Activities : Compounds containing azetidine, oxadiazole, and pyridinone structures have been synthesized and evaluated for their antimicrobial properties. For instance, a series of quinoline nucleus containing 1,3,4-oxadiazole and 2-azetidinone derivatives were synthesized and shown to exhibit antibacterial and antifungal activities against strains such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Streptococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai & Dodiya, 2014). Similarly, other synthesized azetidinone derivatives were evaluated for antimicrobial activity, revealing significant correlations in their effects on different bacterial and fungal strains (Dodiya, Shihory, & Desai, 2012).

  • Anti-inflammatory, Analgesic, and Anticonvulsant Activities : Derivatives of 4,6-dimethoxybenzofuran starting from naturally occurring visnagin have been explored for their anti-inflammatory, analgesic, and anticonvulsant properties. This research demonstrates the potential for designing novel therapeutic agents based on modifying the core chemical structures (El-Sawy et al., 2014).

  • Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies indicate the potential for the development of new therapeutic agents targeting specific pathways involved in cancer and inflammation (Rahmouni et al., 2016).

properties

IUPAC Name

3-[5-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-16-12(2-1-5-19-16)15-20-17(27-21-15)11-7-22(8-11)18(24)10-3-4-13-14(6-10)26-9-25-13/h1-6,11H,7-9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXULFGUMZLPNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CNC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

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